potassium;2,3,4-trimethylpenta-1,3-diene

Description

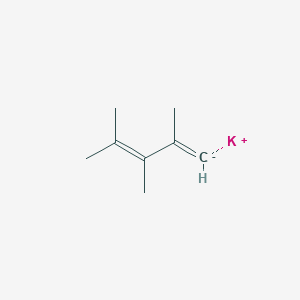

Potassium;2,3,4-trimethylpenta-1,3-diene is an organopotassium compound featuring a substituted penta-1,3-diene backbone. The structure comprises a linear diene system (C=C–CH2–C=C) with methyl groups at positions 2, 3, and 4, coordinated to a potassium ion. This coordination likely stabilizes the compound through ionic interactions, enhancing its reactivity in organometallic or catalytic applications .

Properties

CAS No. |

113194-30-2 |

|---|---|

Molecular Formula |

C8H13K |

Molecular Weight |

148.29 g/mol |

IUPAC Name |

potassium;2,3,4-trimethylpenta-1,3-diene |

InChI |

InChI=1S/C8H13.K/c1-6(2)8(5)7(3)4;/h1H,2-5H3;/q-1;+1 |

InChI Key |

QRBQHQHKYXKNSN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C(C)C(=[CH-])C)C.[K+] |

Origin of Product |

United States |

Preparation Methods

Fundamental Structural Considerations

Potassium 2,3,4-trimethylpenta-1,3-diene consists of a conjugated diene backbone (penta-1,3-diene) with methyl groups at positions 2, 3, and 4, stabilized by a potassium cation. The compound’s electronic structure derives resonance stabilization from the conjugated π-system, while steric effects from the methyl groups influence reactivity and regioselectivity in synthetic pathways. The potassium ion likely coordinates to the electron-rich diene system, forming a contact ion pair that enhances solubility in polar aprotic solvents.

Precursor Synthesis: 2,3,4-Trimethylpenta-1,3-Diene

Allenic Precursor Rearrangement

A critical step involves generating the 1,3-diene backbone. The acid- or transition metal-catalyzed rearrangement of alkylallenes provides a well-established route to substituted 1,3-dienes. For example, tetramethylallene (14 ) undergoes silica gel-mediated rearrangement to 2,4-dimethylpenta-1,3-diene (15 ) under mild conditions. Adapting this protocol, a hypothetical 2,3,4-trimethylpenta-1,3-diene could be synthesized via rearrangement of a tailored allenic precursor (e.g., 2,3,4-trimethylpenta-2,3-diene) using Brønsted or Lewis acid catalysts.

Gold-Catalyzed Isomerization

Gold(I) complexes, such as π-tetramethylallene complex 58 , facilitate 1,3-hydrogen shifts to form π-1,3-diene complexes (e.g., 60 ) with calculated enthalpic favorability (−8.6 kcal/mol). Applying analogous Au(I) catalysts (e.g., Ph3PAuNTf2) to a 2,3,4-trimethyl-substituted allene precursor would likely induce rearrangement to the desired diene. Computational studies on Au(III)/PhNO-catalyzed systems further support a mechanism involving carbocation intermediates stabilized by electron-donating methyl groups.

Palladium-Mediated β-Hydride Elimination

Palladium catalysis offers an alternative route via hydropalladiation-β-hydride elimination. For instance, exposure of disubstituted allene 88 to Pd(II) catalysts generates π-allylpalladium intermediates (e.g., 86 ), which eliminate β-hydrides to yield 1,3-dienes. Adapting this protocol to a trisubstituted allene precursor could furnish the target diene scaffold.

Metallation Strategies: Potassium Salt Formation

Direct Deprotonation

The 1,3-diene’s acidic α-hydrogens (adjacent to electron-withdrawing groups or in conjugated systems) permit deprotonation using strong potassium bases:

$$

\text{Diene-H} + \text{KOtBu} \rightarrow \text{Diene-K}^+ + \text{tBuOH}

$$

For example, silica gel-mediated rearrangement product 15 could be treated with potassium hydride (KH) or potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) to generate the potassium salt.

Transmetallation

Ion exchange from lithium or sodium salts offers another pathway:

$$

\text{Diene-Li} + \text{KCl} \rightarrow \text{Diene-K}^+ + \text{LiCl}

$$

This method requires prior synthesis of the diene’s lithium or sodium salt, followed by precipitation of the potassium salt via salt metathesis.

Optimization Parameters

Solvent Effects

- Polar aprotic solvents (e.g., THF, DMF): Enhance potassium ion solvation and stabilize the dienide anion.

- Ether solvents (e.g., diethyl ether): Favor crystalline salt precipitation.

Temperature and Time

Analytical Characterization

Spectroscopic Methods

- 1H NMR : Diagnostic signals for conjugated diene protons (δ 5.2–5.8 ppm, multiplet) and methyl groups (δ 1.2–1.6 ppm).

- 13C NMR : sp2 carbons (δ 120–130 ppm), methyl carbons (δ 15–25 ppm).

- IR : C=C stretching (1640–1680 cm−1).

Challenges and Limitations

- Steric hindrance : Three methyl groups may impede rearrangement or metallation kinetics.

- Stability : Conjugated dienides are prone to oxygenation; rigorous inert atmosphere handling is essential.

- Catalyst poisoning : Strong bases (e.g., KOtBu) may deactivate transition metal catalysts during one-pot syntheses.

Chemical Reactions Analysis

Types of Reactions

Potassium;2,3,4-trimethylpenta-1,3-diene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the double bonds in the diene to single bonds, forming saturated hydrocarbons.

Substitution: The potassium ion can be substituted with other metal ions or organic groups, leading to the formation of new organometallic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various organic halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce saturated hydrocarbons. Substitution reactions can lead to a variety of organometallic compounds with different metal ions or organic groups .

Scientific Research Applications

Potassium;2,3,4-trimethylpenta-1,3-diene has several scientific research applications, including:

Chemistry: It is used as a ligand in coordination chemistry to study the bonding and reactivity of metal complexes.

Biology: The compound can be used in biochemical studies to investigate the interactions between metal ions and biological molecules.

Medicine: Research on the compound’s potential therapeutic properties, such as its ability to act as a catalyst in drug synthesis, is ongoing.

Industry: It is used in the production of polymers and other materials due to its reactivity and stability.

Mechanism of Action

The mechanism by which potassium;2,3,4-trimethylpenta-1,3-diene exerts its effects involves the interaction of the potassium ion with various molecular targets. The potassium ion can coordinate with electron-rich sites on other molecules, facilitating reactions such as catalysis and electron transfer. The conjugated diene structure allows for resonance stabilization, enhancing the compound’s reactivity in various chemical processes .

Comparison with Similar Compounds

Linear Dienes vs. Cyclic Dienes

- Potassium;2,3,4-Trimethylpenta-1,3-diene : The methyl groups increase steric bulk and stabilize the diene via hyperconjugation, while the potassium ion enhances nucleophilicity. This contrasts with penta-1,3-diene, which lacks such modifications .

- 1,2,3,4-Tetramethyl-1,3-cyclopentadiene (CAS 4249-10-9) : A cyclic diene with four methyl groups. The cyclopentadiene ring allows for conjugation and aromatic stabilization, whereas the linear structure of the potassium compound limits such effects. Cyclic analogs exhibit higher thermal stability due to delocalized π-electrons .

Potassium-Organyl Complexes

- Potassium Hydride (KH) in Synthesis : Used to deprotonate dienes like 1,2,3-trimethylcyclopenta-1,3-diene, forming reactive intermediates. This parallels the role of potassium in the target compound, where it likely stabilizes a deprotonated diene for catalytic or polymerization applications .

- Potassium 3-Indoleacetate : Unlike the target compound, this features a carboxylate group bonded to potassium. Such differences highlight the versatility of potassium in stabilizing diverse organic frameworks, from aromatic to aliphatic systems .

Substituted Dienes in Polymer Chemistry

- 2-Methyl-1,3-butadiene and 1,3-Pentadiene : Used in polyolefin fiber production. The target compound’s methyl substituents could similarly influence polymer branching and mechanical properties, though its potassium coordination may introduce unique crosslinking or catalytic pathways .

- 2,3,4-Trimethylpenta-1,3-diene Derivatives (e.g., 119979-82-7) : Cyclohexane-linked analogs exhibit higher boiling points (281.3°C) and densities (0.867 g/cm³) due to increased molecular weight and rigidity. The potassium variant likely has even higher thermal stability due to ionic bonding .

Data Tables

Table 1: Physical Properties of Selected Dienes

Table 2: Reactivity Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.